molecular formula C15H16N2O4 B5627964 1,4-di-2-furoyl-1,4-diazepane

1,4-di-2-furoyl-1,4-diazepane

Cat. No.: B5627964
M. Wt: 288.30 g/mol
InChI Key: SDNNRTLGUAEQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-di-2-furoyl-1,4-diazepane is a heterocyclic compound characterized by the presence of two furoyl groups attached to a diazepane ring

Preparation Methods

The synthesis of 1,4-di-2-furoyl-1,4-diazepane typically involves the reaction of furoyl chloride with 1,4-diazepane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1,4-di-2-furoyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furan derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted diazepane derivatives.

Scientific Research Applications

1,4-di-2-furoyl-1,4-diazepane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-di-2-furoyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1,4-di-2-furoyl-1,4-diazepane can be compared with other similar compounds, such as:

    1,4-diazepane: Lacks the furoyl groups, making it less complex and potentially less active in certain applications.

    1,4-diazepan-2-one: Contains a carbonyl group, which may alter its reactivity and biological activity.

    1,4-diazepane-2-thione: Contains a thione group, which can impact its chemical and biological properties.

The unique structural features of this compound, such as the presence of two furoyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-14(12-4-1-10-20-12)16-6-3-7-17(9-8-16)15(19)13-5-2-11-21-13/h1-2,4-5,10-11H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNNRTLGUAEQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.